molecular formula C15H14F4N2O3S B5063264 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

Cat. No.: B5063264
M. Wt: 378.3 g/mol
InChI Key: FKTWTVUJZGSRIW-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate: is a synthetic organic compound that features a combination of fluorinated alkyl groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate typically involves a multi-step process:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.

    Esterification: The final step involves the esterification of the intermediate compounds to form the desired ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, potentially replacing the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The benzothiazole moiety is known for its biological activity, and the fluorinated alkyl group can enhance the compound’s stability and bioavailability.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers with unique properties or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated alkyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate: This compound is structurally similar but has a different carbon chain length, which can affect its chemical properties and applications.

    2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate: Another similar compound with slight variations in the ester linkage.

Uniqueness

The uniqueness of 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate lies in its specific combination of a fluorinated alkyl group and a benzothiazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O3S/c16-13(17)15(18,19)8-24-12(23)7-3-6-11(22)21-14-20-9-4-1-2-5-10(9)25-14/h1-2,4-5,13H,3,6-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTWTVUJZGSRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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